molecular formula C7H7N5 B2765895 N-(1H-pyrazol-4-yl)pyrimidin-4-amine CAS No. 1933619-52-3

N-(1H-pyrazol-4-yl)pyrimidin-4-amine

Cat. No. B2765895
M. Wt: 161.168
InChI Key: RONVQDJJYPKZTL-UHFFFAOYSA-N
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Description

“N-(1H-pyrazol-4-yl)pyrimidin-4-amine” is a chemical compound that has been studied for its potential as a CDK2 inhibitor . It has a molecular formula of C5H5N5 . This compound has been used in the development of new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .


Synthesis Analysis

The synthesis of “N-(1H-pyrazol-4-yl)pyrimidin-4-amine” derivatives involves the bioisosteric replacement of the phenylsulfonamide moiety of a lead compound with pyrazole derivatives . More specific synthesis methods are not available in the retrieved papers.


Physical And Chemical Properties Analysis

“N-(1H-pyrazol-4-yl)pyrimidin-4-amine” has a molecular weight of 135.1267 . Other physical and chemical properties are not provided in the retrieved papers.

Scientific Research Applications

Synthesis and Characterization

N-(1H-pyrazol-4-yl)pyrimidin-4-amine derivatives have been synthesized and characterized for their potential biological activities. The reaction of hydroxymethyl pyrazole derivatives with primary amines yields compounds with potential antitumor, antifungal, and antibacterial activities. These derivatives have been analyzed using various spectroscopic methods and X-ray crystallography, revealing their complex structures and the potential for biological activity against breast cancer and microbes (Titi et al., 2020).

Antimicrobial and Insecticidal Potential

Compounds derived from N-(1H-pyrazol-4-yl)pyrimidin-4-amine have been evaluated for their insecticidal and antimicrobial potential. Specifically, pyrimidine-linked pyrazol-3-yl amines have shown activity against Pseudococcidae insects and selected microorganisms, indicating their potential as antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).

Anticancer Applications

Several derivatives exhibit significant anticancer properties. Notably, 8-substituted Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been identified as potent inhibitors of JmjC histone demethylases, with applications in cancer treatment by modulating gene expression (Bavetsias et al., 2016). Additionally, N-alkylated pyrazolo[3,4‐d]pyrimidine analogs have been explored for their inhibitory effects on acetylcholinesterase and carbonic anhydrase, enzymes relevant to cancer and other diseases (Aydin, Anil, & Demir, 2021).

Heterocyclic Synthesis

The compound and its derivatives have been utilized in the synthesis of novel heterocyclic systems, demonstrating a wide range of potential biological activities. For instance, the synthesis of cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines and their evaluation for antimicrobial activity highlight the versatility of N-(1H-pyrazol-4-yl)pyrimidin-4-amine derivatives in generating biologically active compounds (Sirakanyan et al., 2021).

properties

IUPAC Name

N-(1H-pyrazol-4-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c1-2-8-5-9-7(1)12-6-3-10-11-4-6/h1-5H,(H,10,11)(H,8,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONVQDJJYPKZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1NC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-pyrazol-4-yl)pyrimidin-4-amine

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